Carbonic acid sec-butylphenyl ester
Description
Carbonic acid sec-butylphenyl ester (CAS: Not explicitly provided in evidence) is a carbonate diester with the molecular formula C₁₁H₁₄O₃ (calculated based on structural components). Its structure comprises a central carbonate group (-O-CO-O-) bonded to a sec-butyl (C₄H₉) and a phenyl (C₆H₅) group.
Key characteristics of carbonic acid esters include:
- Hydrolytic stability: Bulky substituents (e.g., sec-butyl, phenyl) hinder hydrolysis compared to smaller alkyl esters .
- Synthesis: Typically involves acidification of alkali metal salts (e.g., KHCO₃) in alcohol solvents. For sec-butylphenyl ester, a reaction between sec-butylphenol and phosgene or chloroformate derivatives is plausible .
- Applications: Potential use in agrochemicals (similar to dinobuton) or as intermediates in organic synthesis .
Properties
CAS No. |
13183-17-0 |
|---|---|
Molecular Formula |
C28H54O4Sr |
Synonyms |
Carbonic acid sec-butylphenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences :
- CAME is a monoester with a hydroxyl group, making it more reactive toward hydrolysis than diesters like sec-butylphenyl ester .
- Dinobuton contains electron-withdrawing nitro groups, enhancing its stability and pesticidal activity compared to non-nitrated analogs .
- Diisobutyl carbonate lacks aromaticity, leading to distinct solubility and volatility properties .
Spectroscopic Properties
Infrared (IR) spectroscopy data highlight functional group vibrations (Table 2):
Isotopic Labeling :
Stability and Reactivity
Preparation Methods
Procedure:
-
Reactants : A symmetric carbonate (e.g., dimethyl carbonate) and sec-butylphenol.
-
Catalyst : Base catalysts (e.g., K₂CO₃, Cs₂CO₃) or Lewis acids (e.g., Ti(OiPr)₄).
Example :
-
Dimethyl carbonate + sec-butylphenol → sec-butylphenyl carbonate + methanol (byproduct).
Key Factors :
-
Excess dimethyl carbonate (3:1 molar ratio) improves conversion.
Chloroformate-Alcohol Coupling
Direct reaction between sec-butanol and phenyl chloroformate offers a single-step route.
Procedure:
-
Reactants : Phenyl chloroformate + sec-butanol.
-
Base : Triethylamine or pyridine to neutralize HCl.
Example :
-
Phenyl chloroformate + sec-butanol → sec-butylphenyl carbonate + HCl.
Optimization :
CO₂-Based Carboxylation
Emerging methods utilize CO₂ as a sustainable C1 source, avoiding toxic reagents like phosgene.
Procedure (One-Pot Synthesis):
-
Reactants : sec-Butanol, alkyl bromide (e.g., benzyl bromide), CO₂.
-
Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Example :
-
sec-Butanol + Benzyl bromide + CO₂ → sec-butylphenyl carbonate + HBr.
Mechanism :
-
DBU activates CO₂, forming a carboxyl intermediate.
Continuous-Flow Systems
Continuous processes enhance safety and efficiency for industrial-scale production.
Procedure:
-
Reactants : sec-Butanol and phenyl chloroformate in acetonitrile.
-
Flow Reactor : Tubular reactor with residence time <30 minutes.
Example :
-
Conversion : >90% at 40°C with 1.5 mL/min flow rate.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Catalyst | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Transesterification | 72–89 | 100°C, 12h | Cs₂CO₃ | High | Moderate (methanol waste) |
| Chloroformate-Alcohol | 85–92 | 0°C, 2h | Pyridine | Medium | Low (HCl neutralization) |
| CO₂ Carboxylation | 68–78 | 50°C, 3 MPa CO₂ | DBU | Emerging | Green (CO₂ utilization) |
| Continuous-Flow | >90 | 40°C, <30min residence | None | Industrial | Low (solvent recycling) |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Carbonic acid sec-butylphenyl ester, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of phenol derivatives with sec-butyl chloroformate or related acyl chlorides. Key parameters include temperature (typically 0–25°C), pH control (neutral to slightly basic), and reaction time (6–24 hours). Optimization involves iterative adjustment of these variables, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Post-synthesis, purification via column chromatography or recrystallization is recommended. For reproducibility, document reaction conditions meticulously, as minor deviations can significantly impact yield .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming ester linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1740 cm⁻¹). Purity is assessed via HPLC with UV detection or gas chromatography-mass spectrometry (GC-MS). Cross-referencing spectral data with the NIST Chemistry WebBook ensures accuracy . For crystalline samples, X-ray diffraction provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when analyzing this compound?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or tautomerism. Validate data by:
- Repeating experiments under identical conditions.
- Comparing results with peer-reviewed literature (e.g., JACS or Organic Chemistry journals) .
- Employing computational tools like density functional theory (DFT) to simulate NMR or IR spectra and identify anomalies .
- Collaborating with independent labs for third-party verification .
Q. What mechanistic pathways are proposed for the degradation or reactivity of this compound under varying experimental conditions?
- Methodological Answer : Hydrolysis under acidic or basic conditions is a primary degradation pathway. Kinetic studies (e.g., varying pH or temperature) coupled with LC-MS can track intermediate formation. Isotopic labeling (e.g., ¹⁸O in ester groups) helps elucidate cleavage mechanisms. Computational studies (e.g., transition state modeling) further clarify reaction pathways .
Q. How can computational chemistry methods predict the stability and reactivity of this compound in novel environments?
- Methodological Answer : Molecular dynamics (MD) simulations model interactions with solvents or biological membranes. DFT calculations predict electronic properties (e.g., frontier molecular orbitals) to assess susceptibility to nucleophilic attack. Solvent-accessible surface area (SASA) analyses evaluate steric effects of the sec-butyl group .
Q. What challenges arise in scaling up laboratory synthesis of this compound while maintaining product consistency?
- Methodological Answer : Scaling introduces challenges like heat dissipation and mixing inefficiencies. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line HPLC). Optimize solvent systems for easier separation (e.g., switch from THF to ethyl acetate). Pilot-scale trials with fractional distillation or continuous-flow reactors improve reproducibility .
Q. How does the steric hindrance of the sec-butyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The bulky sec-butyl group reduces reaction rates in SN2 mechanisms. Compare kinetics with less hindered analogs (e.g., methyl esters) using pseudo-first-order rate constants. Steric maps generated via molecular modeling software (e.g., Avogadro) quantify spatial hindrance. Experimental data should be corroborated with computational results .
Key Considerations for Researchers
- Data Validation : Always cross-check spectral data with authoritative databases (e.g., NIST) and replicate experiments to confirm reproducibility .
- Ethical Reporting : Disclose limitations (e.g., solvent purity, instrument sensitivity) in publications to enhance transparency .
- Interdisciplinary Collaboration : Partner with computational chemists or crystallographers to address complex mechanistic questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
